molecular formula C19H28O4 B1325965 Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate CAS No. 898757-67-0

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

Cat. No.: B1325965
CAS No.: 898757-67-0
M. Wt: 320.4 g/mol
InChI Key: WMQXIFLBIJULEQ-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a synthetic compound with the molecular formula C19H28O4 It is characterized by its unique structure, which includes an ester group, a ketone group, and an aromatic ether

Preparation Methods

The synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate typically involves the reaction of 4-n-propoxybenzaldehyde with ethyl 8-oxooctanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate involves its interaction with specific molecular targets. The ketone and ester groups in the compound can participate in various biochemical pathways, influencing cellular functions. The aromatic ether group may also play a role in its biological activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate can be compared with similar compounds such as:

    Ethyl 8-oxo-8-(4-methoxyphenyl)octanoate: This compound has a methoxy group instead of a propoxy group, which may affect its reactivity and biological activity.

    Ethyl 8-oxo-8-(4-ethoxyphenyl)octanoate: The ethoxy group in this compound may lead to different chemical and biological properties compared to the propoxy group.

    Ethyl 8-oxo-8-(4-butoxyphenyl)octanoate: The butoxy group may result in variations in solubility and reactivity.

Properties

IUPAC Name

ethyl 8-oxo-8-(4-propoxyphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-3-15-23-17-13-11-16(12-14-17)18(20)9-7-5-6-8-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQXIFLBIJULEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645787
Record name Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-67-0
Record name Ethyl η-oxo-4-propoxybenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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